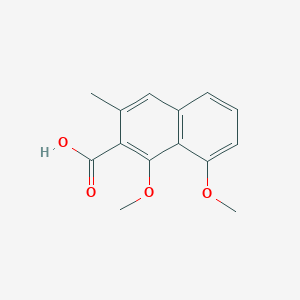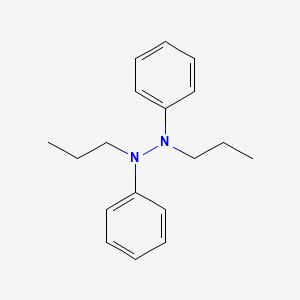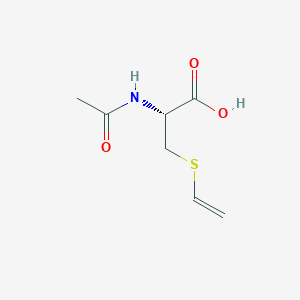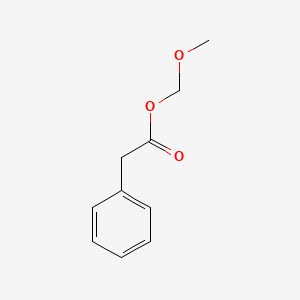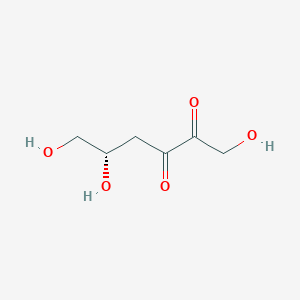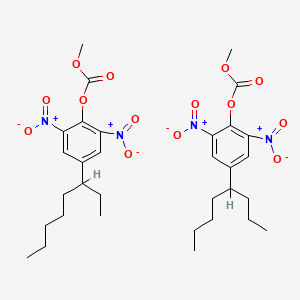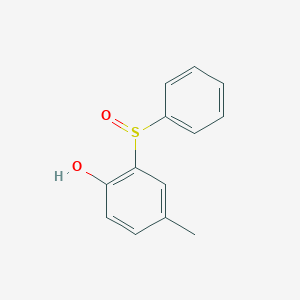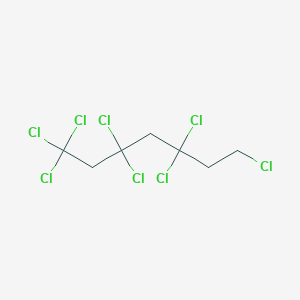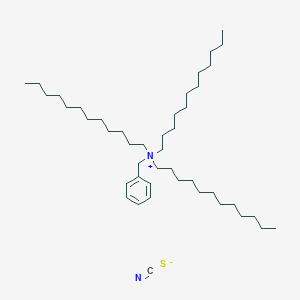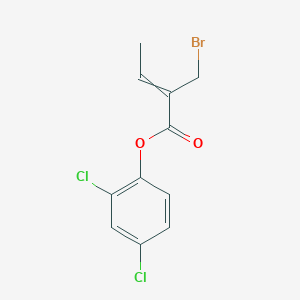
2,4-Dichlorophenyl 2-(bromomethyl)but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichlorophenyl 2-(bromomethyl)but-2-enoate is an organic compound with the molecular formula C11H9BrCl2O2. It is a derivative of phenyl butenoate, characterized by the presence of two chlorine atoms on the phenyl ring and a bromomethyl group on the butenoate chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenyl 2-(bromomethyl)but-2-enoate typically involves the esterification of 2,4-dichlorophenol with 2-(bromomethyl)but-2-enoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichlorophenyl 2-(bromomethyl)but-2-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, primary amines, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Substituted phenyl butenoates with various functional groups.
Oxidation: 2,4-Dichlorophenyl 2-(bromomethyl)but-2-enoic acid or corresponding ketones.
Reduction: 2,4-Dichlorophenyl 2-methylbut-2-enoate.
Applications De Recherche Scientifique
2,4-Dichlorophenyl 2-(bromomethyl)but-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 2,4-Dichlorophenyl 2-(bromomethyl)but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The compound’s effects on cellular pathways depend on its ability to modulate signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichlorophenyl 2-(chloromethyl)but-2-enoate
- 2,4-Dichlorophenyl 2-(hydroxymethyl)but-2-enoate
- 2,4-Dichlorophenyl 2-(methyl)but-2-enoate
Uniqueness
2,4-Dichlorophenyl 2-(bromomethyl)but-2-enoate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. This compound’s ability to undergo nucleophilic substitution and its potential biological activity make it a valuable molecule for research and industrial applications.
Propriétés
Numéro CAS |
62918-65-4 |
|---|---|
Formule moléculaire |
C11H9BrCl2O2 |
Poids moléculaire |
323.99 g/mol |
Nom IUPAC |
(2,4-dichlorophenyl) 2-(bromomethyl)but-2-enoate |
InChI |
InChI=1S/C11H9BrCl2O2/c1-2-7(6-12)11(15)16-10-4-3-8(13)5-9(10)14/h2-5H,6H2,1H3 |
Clé InChI |
DTUISWBQANJRBI-UHFFFAOYSA-N |
SMILES canonique |
CC=C(CBr)C(=O)OC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


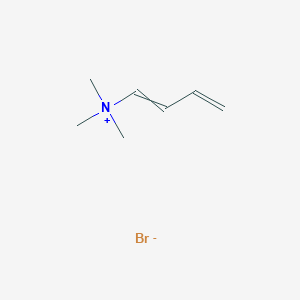
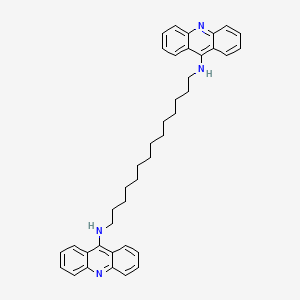
![2-{2-Ethoxy-4-[ethyl(4-methylphenyl)amino]benzoyl}benzoic acid](/img/structure/B14498280.png)
![[(Propan-2-yl)amino]propanedial](/img/structure/B14498285.png)

